molecular formula C16H13N5O2S2 B2694966 5-methyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide CAS No. 894068-21-4

5-methyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide

Cat. No.: B2694966
CAS No.: 894068-21-4
M. Wt: 371.43
InChI Key: QDLOIOTXURIOIT-UHFFFAOYSA-N
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Description

5-methyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a triazolopyridazine moiety, which is known for its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide typically involves multiple steps. The thiophene-2-sulfonamide group is then introduced through a sulfonation reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Mechanism of Action

The mechanism of action of 5-methyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound can inhibit or activate these targets, leading to changes in cellular processes and ultimately exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyridazine derivatives, such as:

Uniqueness

What sets 5-methyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

5-methyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S2/c1-11-5-8-16(24-11)25(22,23)20-13-4-2-3-12(9-13)14-6-7-15-18-17-10-21(15)19-14/h2-10,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLOIOTXURIOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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